molecular formula C22H17N3O3 B2547104 N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 887198-39-2

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2547104
CAS No.: 887198-39-2
M. Wt: 371.396
InChI Key: SIKJYGVRTBQJJZ-UHFFFAOYSA-N
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Description

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H17N3O3 and its molecular weight is 371.396. The purity is usually 95%.
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Scientific Research Applications

PARP Inhibition and Anticancer Activity

  • Study Insight : A series of benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors showed significant potency, including excellent potency against the PARP-1 enzyme and effective distribution into tumor tissue, suggesting potential anticancer applications (Penning et al., 2010).

Antiviral Activity

  • Study Insight : Imidazo[1,2-a]pyridines, structurally related to this compound, were synthesized and showed antirhinovirus properties, indicating potential in developing antiviral agents (Hamdouchi et al., 1999).

Anti-Inflammatory and Anticancer Agents

  • Study Insight : Novel pyrazolopyrimidines derivatives, showing structural similarities, exhibited both anticancer and anti-5-lipoxygenase activities, suggesting a dual role in anti-inflammatory and anticancer treatments (Rahmouni et al., 2016).

Anticonvulsant Agents

  • Study Insight : Derivatives of phenytoin, a related compound, were synthesized and showed anticonvulsant activity, highlighting potential applications in treating epilepsy (Deodhar et al., 2009).

Structural and Pharmacological Studies

  • Study Insight : Research focused on the synthesis and structural elucidation of related dihydropyrimido benzimidazole compounds, indicating the importance of structural analysis in understanding pharmacological properties (Joshi et al., 2022).

Properties

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-14-8-9-25-12-18(24-21(25)10-14)15-2-5-17(6-3-15)23-22(26)16-4-7-19-20(11-16)28-13-27-19/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKJYGVRTBQJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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